molecular formula C19H21FN2O3S B2815597 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 682762-89-6

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2815597
CAS No.: 682762-89-6
M. Wt: 376.45
InChI Key: UQIWFXUFOJDVNE-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzenesulfonamide group, an indole moiety, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the indole moiety, the introduction of the fluoro substituent, and the coupling of the benzenesulfonamide group. Common synthetic routes may involve:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Benzenesulfonamide: The final step involves coupling the indole derivative with benzenesulfonamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: H₂, Pd/C, NaBH₄

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2,3-dione derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, modulating their activity. The fluoro substituent may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
  • 4-ethoxy-N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Uniqueness

The presence of the fluoro substituent in 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide distinguishes it from its chloro and bromo analogs. Fluorine atoms can significantly influence the electronic properties and biological activity of the compound, often leading to enhanced potency and selectivity.

Properties

IUPAC Name

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIWFXUFOJDVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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